2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Description
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile is a heterocyclic compound featuring a thiazole ring substituted with a 4-chlorophenyl group and an acetonitrile group.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECOBIWITUICNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352494 | |
| Record name | [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17969-48-1 | |
| Record name | [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. For 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetonitrile, this method involves the reaction of α-halo carbonyl compounds with thioamides. A representative approach includes:
Reagents :
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4-Chlorobenzaldehyde
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Cyanomethyl thiourea
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Bromoacetonitrile
Procedure :
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Formation of Thioamide Intermediate : 4-Chlorobenzaldehyde reacts with cyanomethyl thiourea in ethanol under reflux to form a thioamide intermediate .
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Cyclization : The intermediate is treated with bromoacetonitrile in the presence of triethylamine, facilitating cyclization to yield the thiazole core .
Optimization :
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Solvent polarity significantly impacts yield. Acetonitrile improves cyclization efficiency compared to dichloromethane .
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Reaction temperatures above 80°C reduce byproduct formation .
Characterization :
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¹H-NMR : A singlet at δ 7.51–8.10 ppm confirms the thiazole C-5 proton .
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IR : Peaks at 2210 cm⁻¹ (C≡N stretch) and 1602 cm⁻¹ (C=N stretch) validate the structure .
Multi-Step Synthesis from 4-Chlorobenzoic Acid Derivatives
This method adapts protocols from thiadiazole syntheses , modifying intermediates to introduce the acetonitrile moiety.
Key Steps :
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Esterification : 4-Chlorobenzoic acid is converted to methyl 4-chlorobenzoate using methanol and sulfuric acid (yield: 80%) .
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Hydrazide Formation : Treatment with hydrazine hydrate yields 4-chlorobenzohydrazide (m.p. 165–167°C) .
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Thiazole Ring Assembly : The hydrazide reacts with thioglycolic acid and acetonitrile in acidic medium, forming the thiazole-acetonitrile structure .
Critical Parameters :
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Cyclization Conditions : Sulfuric acid at 0°C minimizes side reactions .
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Purification : Recrystallization from ethanol enhances purity (>95%) .
Table 1: Intermediate Characterization Data
| Intermediate | ¹H-NMR (δ, ppm) | IR (cm⁻¹) | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzohydrazide | 8.85 (s, NH), 7.70 (d, ArH) | 1710 (CONH) | 80 |
| Thiazole-Acetonitrile | 7.78 (d, ArH), 3.27 (t, CH₂) | 2210 (C≡N) | 65 |
Condensation with Aryl Aldehydes
Aryl aldehydes serve as precursors for introducing the 4-chlorophenyl group. This method leverages Schiff base chemistry :
Reaction Scheme :
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Hydrazide Preparation : 4-Chlorophenylacetonitrile hydrazide is synthesized from acetonitrile and hydrazine hydrate.
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Condensation : The hydrazide reacts with 4-chlorobenzaldehyde in methanol/acetic acid, forming a hydrazone intermediate.
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Cyclization : Heating the intermediate with sulfur in DMF induces thiazole ring closure .
Advantages :
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High regioselectivity due to electron-withdrawing cyano groups.
Table 2: Condensation Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes cyclization |
| Catalyst | Acetic acid (5 mol%) | Accelerates imine formation |
| Reaction Time | 12 h | Completes conversion |
Novel Sulfonylation Approaches
Patented sulfonylation methods offer alternative pathways, though adaptations are required for acetonitrile incorporation.
Process Overview :
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Sulfonyl Chloride Formation : Thiol intermediates (e.g., 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol) are treated with chlorine gas to generate sulfonyl chlorides .
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Nucleophilic Substitution : Reaction with cyanomethyl piperidine introduces the acetonitrile group .
Challenges :
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Poor solubility of sulfonyl chlorides in polar solvents necessitates dichloroethane/water mixtures .
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Steric hindrance from the 4-chlorophenyl group reduces substitution efficiency .
Characterization and Analytical Validation
All synthetic routes require rigorous validation via spectroscopic and chromatographic methods:
¹³C-NMR :
X-ray Crystallography :
HPLC Purity :
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch Synthesis | 65–75 | 95 | Moderate |
| Multi-Step Synthesis | 70–80 | 98 | High |
| Condensation | 80–90 | 97 | High |
| Sulfonylation | 50–60 | 90 | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
The compound 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile (CAS 17969-48-1) is a thiazole derivative that has garnered attention in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry, biological studies, and as a research tool in proteomics.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate bacterial membranes.
Anticancer Research
Inhibition of Cancer Cell Proliferation
Thiazole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Mechanistic studies are ongoing to understand its mode of action and potential pathways involved in inducing apoptosis in cancer cells.
Proteomics Research
Research Tool for Protein Interactions
This compound is utilized in proteomics studies as a research tool to probe protein interactions. Its ability to modify specific protein targets allows researchers to study complex biological systems and identify potential biomarkers for diseases. The compound's reactivity with thiol groups in proteins can be exploited for labeling and tracking protein dynamics in live cells.
Agricultural Chemistry
Pesticide Development
There is emerging interest in the application of thiazole derivatives in agricultural chemistry as potential pesticides or herbicides. The unique structure of this compound may confer specific herbicidal activity against certain weeds or pests, although further research is needed to validate these properties.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiazole derivatives against antibiotic-resistant strains of bacteria. The results indicated that compounds with structural similarities to this compound demonstrated significant antibacterial activity.
Case Study 2: Cancer Cell Proliferation
Research conducted at a leading cancer research institute explored the effects of thiazole derivatives on breast cancer cell lines. The findings revealed that treatment with compounds like this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile stands out due to its unique combination of a 4-chlorophenyl group and an acetonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .
Biological Activity
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile (CAS No. 17969-48-1) is a thiazole derivative that has attracted attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's structure comprises a thiazole ring substituted with a chlorophenyl group and a nitrile functional group, which may contribute to its biological efficacy.
- Molecular Formula : C₁₁H₇ClN₂S
- Molecular Weight : 234.71 g/mol
- Melting Point : 124–126 °C
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Candida albicans | 0.15 |
This compound has shown stronger activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. It was particularly effective against Candida species, with reported MIC values ranging from 0.10 to 0.20 µg/mL. The compound's mechanism likely involves disrupting fungal cell wall synthesis or function .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, with IC50 values typically in the low micromolar range (10–30 µM). This activity is attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various thiazole derivatives included this compound. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control agents like Ciprofloxacin .
Research Findings: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiazole derivatives has revealed that substituents on the aromatic ring significantly influence biological activity. The presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial potency of the compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted thioamides with α-haloacetonitriles. Key parameters to optimize include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst choice (e.g., triethylamine for deprotonation). Reaction progress can be monitored via TLC or HPLC to identify intermediates and byproducts. For example, highlights similar thiazole syntheses using chloroacetyl chloride under basic conditions, which can be adapted .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?
- Methodological Answer : Employ a combination of -/-NMR to confirm the thiazole ring and acetonitrile moiety. X-ray crystallography (as in ) is critical for resolving stereoelectronic effects, such as the dihedral angle between the chlorophenyl and thiazole rings, which impacts electronic properties . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies nitrile stretching (~2250 cm).
Q. What functional groups in this compound are most reactive, and how do they influence downstream derivatization?
- Methodological Answer : The nitrile group (-CN) is a prime site for nucleophilic addition (e.g., hydrolysis to amides or conversion to tetrazoles via click chemistry). The thiazole ring’s sulfur atom can participate in coordination chemistry with metals, as shown in for similar ligands . Reactivity screening should use DFT calculations to predict sites for electrophilic/nucleophilic attack.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the electronic properties and biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential. Molecular docking (using AutoDock Vina) evaluates interactions with biological targets, such as enzymes with thiazole-binding pockets. emphasizes integrating AI-driven tools like COMSOL Multiphysics for dynamic simulations of reaction mechanisms .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous thiazole-acetonitrile derivatives?
- Methodological Answer : Perform meta-analysis of existing data to identify variables such as assay conditions (e.g., pH, solvent) or cellular models. For instance, notes discrepancies in pKa values for similar nitrile-thiazole systems; comparative studies using isotopically labeled analogs can isolate confounding factors . Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization).
Q. How do substituent effects (e.g., electron-withdrawing vs. donating groups) on the chlorophenyl ring modulate the compound’s physicochemical properties?
- Methodological Answer : Synthesize derivatives with substituents at the para position (e.g., -NO, -OCH) and correlate logP/logD values (via shake-flask or HPLC methods) with electronic descriptors (Hammett σ constants). ’s data on bromophenyl analogs provides a baseline for structure-property relationships .
Q. What advanced separation techniques (e.g., chiral chromatography) are suitable for resolving stereoisomers of this compound?
- Methodological Answer : If stereocenters are introduced during synthesis, use chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic mobile phases. ’s CRDC classification highlights membrane technologies for enantiomer separation . Circular dichroism (CD) spectroscopy confirms enantiomeric purity.
Data Analysis & Experimental Design
Q. How should researchers design kinetic studies to investigate degradation pathways of this compound under varying environmental conditions?
- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to track degradation products. Apply Arrhenius kinetics to extrapolate shelf-life. ’s framework for pollutant fate studies (e.g., hydrolysis, photolysis) is adaptable .
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
